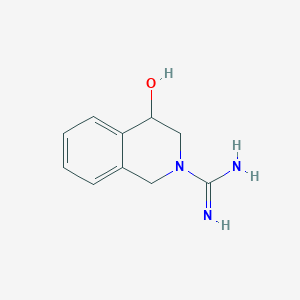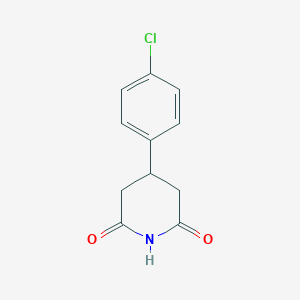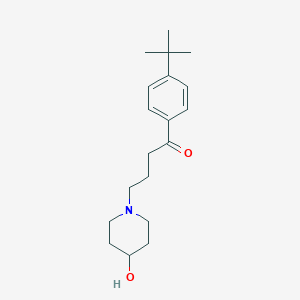
3-Hydroxymethyl Mefenamic Acid
概要
説明
3-Hydroxymethyl Mefenamic Acid is a metabolite of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the Mefenamic Acid molecule, enhancing its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid typically involves the hydroxylation of Mefenamic Acid. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxymethyl group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions under controlled conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydroxylation process .
化学反応の分析
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group into a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxymethyl Mefenamic Acid
Reduction: 3-Methyl Mefenamic Acid
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxymethyl Mefenamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Mefenamic Acid metabolites.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid involves its interaction with cyclooxygenase (COX) enzymes, similar to its parent compound, Mefenamic Acid. By inhibiting COX-1 and COX-2 enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to the alleviation of pain and inflammation .
類似化合物との比較
Mefenamic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
3-Carboxymethyl Mefenamic Acid: An oxidized derivative with similar pharmacological effects.
3-Methyl Mefenamic Acid: A reduced derivative with distinct pharmacokinetic properties.
Uniqueness: 3-Hydroxymethyl Mefenamic Acid is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potentially alters its pharmacokinetic profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other derivatives .
特性
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONJEHEDCBRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346261 | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-20-4 | |
| Record name | 3-Hydroxymethyl mefenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxymethyl Mefenamic Acid in relation to Mefenamic Acid?
A1: this compound is a key metabolite of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). [] This means that after Mefenamic Acid is ingested, the body metabolizes it, and this compound is one of the resulting compounds. Understanding the presence and levels of metabolites like this compound is crucial when studying the pharmacokinetics of Mefenamic Acid, as it provides insights into how the drug is processed within the body. []
Q2: How is this compound detected in biological samples?
A2: The research highlights the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a sensitive and specific technique to detect this compound in biological samples. [] This method enables the separation and quantification of this compound even in complex mixtures like plasma. The research emphasizes the importance of considering potential interferences, such as hemolysis, which can impact accurate drug and metabolite measurement in plasma samples. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















